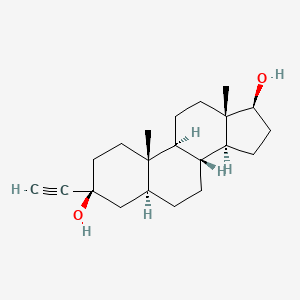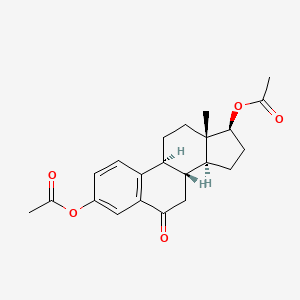
Dipotassium pentachloronitrosylruthenate
Overview
Description
Dipotassium pentachloronitrosylruthenate, also known as K2[Ru(NO)Cl5], is a coordination compound that has been studied extensively due to its potential applications in a variety of scientific research. K2[Ru(NO)Cl5] is an inorganic compound that is an oxidizing agent and is a yellow-orange solid that is soluble in water. It is used in a variety of scientific research applications and has been found to possess a range of biochemical and physiological effects. The purpose of
Scientific Research Applications
Application in Vascular Smooth Muscle Relaxation : Dipotassium pentachloronitrosylruthenate, along with another ruthenium compound, was used in a study to understand NO-mediated relaxation of aortic smooth muscle. This research demonstrated that photolytic release of NO from these compounds caused significant relaxation in precontracted aortic rings, indicating their potential utility in studying vascular responses and possibly in therapeutic applications (Carter, Bettache, & Ogden, 1997).
Investigations in Chemical Structures and Properties : The compound's chemical structure and properties have been a subject of research, as seen in studies involving X-ray crystallographic and theoretical investigations. These studies provide insights into the molecular structure and behavior of such compounds (Johnstone et al., 2013).
Radiochemical Applications : this compound has been explored in radiochemistry. For instance, a study focused on the cation-exchange separation of nitrosylruthenium(III) from ruthenium(III and IV) and its implications in radiochemical processes (Miki, Ishimori, & Okuno, 1970).
Exploration in Nanotechnology : Although not directly related to this compound, studies in nanotechnology and materials science often explore similar compounds, providing insights into potential applications in nanofabrication and material synthesis (Salaita, Wang, & Mirkin, 2007).
Use in Drug Delivery Systems : Research in pharmaceutical sciences has investigated the use of similar compounds in drug delivery systems. For example, studies on the skin delivery of dipotassium glycyrrhizinate and its formulation in liposomes indicate the broader utility of potassium-based compounds in medicinal applications (Trotta, Peira, Debernardi, & Gallarate, 2002).
Safety and Hazards
Dipotassium pentachloronitrosylruthenate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this substance .
Mechanism of Action
Target of Action
Dipotassium pentachloronitrosylruthenate primarily targets DNA within cancer cells . Ruthenium-based compounds, including this one, are known for their ability to bind to DNA, disrupting its function and leading to cell death. This makes them promising candidates for anticancer therapies .
Mode of Action
The compound interacts with DNA through coordination bonds . The ruthenium center binds to the nitrogen atoms of the DNA bases, particularly guanine. This binding causes DNA crosslinking and strand breaks , which inhibit DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA damage response pathway . The compound induces DNA damage, which activates a cascade of cellular responses, including the activation of p53, a key tumor suppressor protein. This leads to cell cycle arrest and apoptosis. Additionally, the compound may interfere with other cellular processes such as DNA repair mechanisms and protein synthesis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties contribute to its bioavailability and therapeutic efficacy.
Result of Action
At the molecular level, the action of this compound results in DNA damage, inhibition of replication and transcription, and induction of apoptosis . At the cellular level, this leads to the death of cancer cells and a reduction in tumor size. The compound’s selective action on cancer cells while sparing normal cells is a significant advantage .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of this compound. The compound is stable under physiological conditions but may degrade in highly acidic or basic environments. Additionally, the presence of competing ions can affect its binding to DNA. Proper storage and handling are essential to maintain its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
Dipotassium pentachloronitrosylruthenate plays a significant role in biochemical reactions, particularly in the formation of heterobimetallic coordination polymers involving 3d metal complexes and heavier transition metals cyanometallates . It interacts with enzymes, proteins, and other biomolecules, often acting as a precipitation agent. The compound’s interactions with biomolecules are primarily through coordination bonds, where the ruthenium center binds to various ligands, influencing the structure and function of the biomolecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting the overall cellular function. Additionally, its impact on cellular metabolism can alter the metabolic flux and levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The ruthenium center in the compound can coordinate with various ligands, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, influencing the cellular response to the compound. The binding of this compound to enzymes and other biomolecules can modulate their activity, thereby affecting cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or modulation of gene expression. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and alter the levels of metabolites within the cell. Its interactions with specific enzymes can modulate their activity, leading to changes in the overall metabolic profile of the cell. These effects on metabolic pathways are crucial for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions determine the compound’s bioavailability and its ability to exert its effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
dipotassium;azanylidyneoxidanium;ruthenium(2+);pentachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2K.NO.Ru/c;;;;;;;1-2;/h5*1H;;;;/q;;;;;3*+1;+2/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWXUHRWZLOTGH-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5K2NORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14854-54-7 | |
| Record name | Dipotassium pentachloronitrosylruthenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014854547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenate(2-), pentachloronitrosyl-, potassium (1:2), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium pentachloronitrosylruthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is dipotassium pentachloronitrosylruthenate relevant in the study of ruthenium complexes?
A1: this compound plays a crucial role in understanding the separation of different ruthenium species. Research has shown that when this compound is irradiated with thermal neutrons, the resulting ruthenium fractions exhibit significantly higher specific activities from Ru-103 compared to the nitrosylruthenium fractions. [] This observation suggests a potential pathway for separating and isolating specific ruthenium isotopes, which holds implications for various applications, including radiochemical analysis and potentially medical isotope production.
Q2: Can you elaborate on the significance of the varying specific activities observed in the ruthenium fractions after the irradiation of this compound?
A2: The significant difference in specific activities observed between the ruthenium and nitrosylruthenium fractions after irradiation points towards a preferential incorporation of the neutron-activated Ru-103 isotope into the non-nitrosylated ruthenium species. [] This selective incorporation could be attributed to the different chemical environments and bonding characteristics within the this compound molecule. Understanding these underlying mechanisms could pave the way for developing more efficient and selective methods for separating and purifying specific ruthenium isotopes, potentially impacting fields such as nuclear medicine and radiochemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



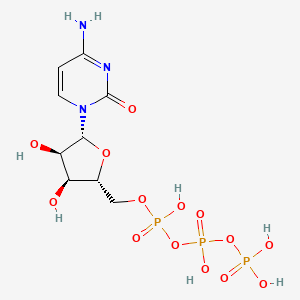
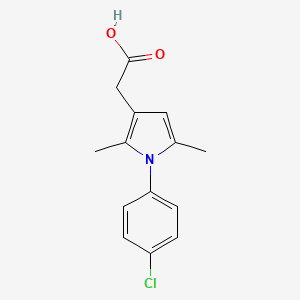
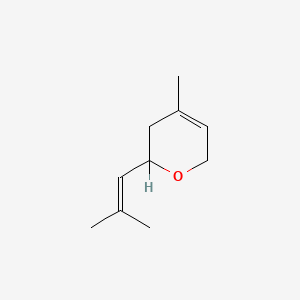
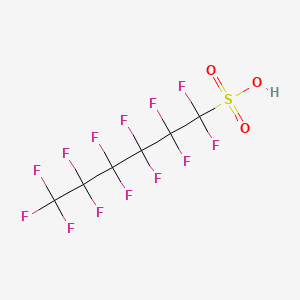


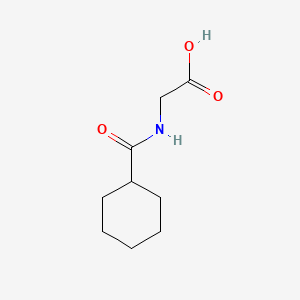

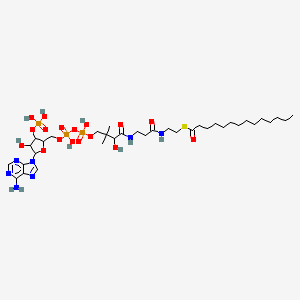

![8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one](/img/structure/B1199183.png)
